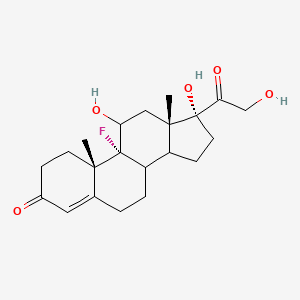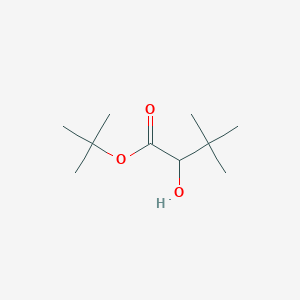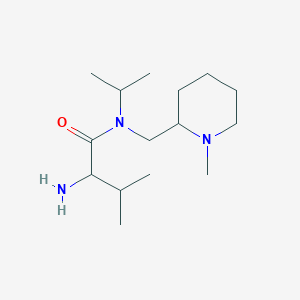
9alpha-Fludrocortisone;9alpha-Fluorcortisol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fludrocortisone is a synthetic corticosteroid with potent mineralocorticoid properties. It is primarily used in the treatment of adrenocortical insufficiency, such as Addison’s disease, and salt-losing adrenogenital syndrome . Fludrocortisone mimics the action of aldosterone, a naturally occurring hormone, by promoting sodium retention and potassium excretion, thereby helping to maintain blood pressure and fluid balance .
Méthodes De Préparation
Fludrocortisone is synthesized through a series of chemical reactions starting from a steroid nucleus. The synthetic route typically involves the fluorination of a corticosteroid precursor at the 9α position, followed by various hydroxylation and oxidation steps to achieve the desired structure . Industrial production methods often employ high-performance liquid chromatography (HPLC) for the purification and validation of the final product .
Analyse Des Réactions Chimiques
Fludrocortisone undergoes several types of chemical reactions, including:
Oxidation: Fludrocortisone can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the ketone groups present in the molecule.
Substitution: The fluorine atom at the 9α position can be substituted under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions are typically hydroxylated or dehydrogenated derivatives of fludrocortisone .
Applications De Recherche Scientifique
Fludrocortisone has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of corticosteroid chemistry and pharmacology.
Biology: Fludrocortisone is employed in research on electrolyte balance and renal function.
Mécanisme D'action
Fludrocortisone exerts its effects by binding to mineralocorticoid receptors in the kidneys. This binding leads to alterations in DNA transcription and the translation of proteins that increase the density of sodium channels on the apical side of renal tubule cells and Na⁺/K⁺-ATPase on the basolateral side . These changes result in increased sodium reabsorption, elevated plasma sodium concentrations, and consequently, increased blood pressure .
Comparaison Avec Des Composés Similaires
Fludrocortisone is often compared with other corticosteroids such as hydrocortisone, prednisone, and aldosterone:
Hydrocortisone: While both fludrocortisone and hydrocortisone are used to treat adrenal insufficiency, fludrocortisone has a stronger mineralocorticoid effect.
Fludrocortisone’s uniqueness lies in its potent mineralocorticoid activity combined with moderate glucocorticoid effects, making it a versatile therapeutic agent .
Propriétés
Formule moléculaire |
C21H29FO5 |
|---|---|
Poids moléculaire |
380.4 g/mol |
Nom IUPAC |
(9R,10S,13S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H29FO5/c1-18-7-5-13(24)9-12(18)3-4-15-14-6-8-20(27,17(26)11-23)19(14,2)10-16(25)21(15,18)22/h9,14-16,23,25,27H,3-8,10-11H2,1-2H3/t14?,15?,16?,18-,19-,20-,21-/m0/s1 |
Clé InChI |
AAXVEMMRQDVLJB-KAIZTLSGSA-N |
SMILES isomérique |
C[C@]12CCC(=O)C=C1CCC3[C@@]2(C(C[C@]4(C3CC[C@@]4(C(=O)CO)O)C)O)F |
SMILES canonique |
CC12CCC(=O)C=C1CCC3C2(C(CC4(C3CCC4(C(=O)CO)O)C)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(Thiazolo[4,5-c]pyridin-2-yl)hydroxylamine](/img/structure/B14786826.png)
![Cyclohexylmethyl ((6aS)-6a-methyl-3,4,6a,7,8,9,9a,9b,10,11-decahydroindeno[5,4-f]isochromen-7-yl) carbonate](/img/structure/B14786833.png)


![N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]-N-propan-2-ylacetamide](/img/structure/B14786849.png)

![6-[2-[[(6aR,6bS,8aS,11S,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14786856.png)
![2-Hydroxytetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B14786862.png)

![(S)-3-Amino-9-fluoro-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one dihydrochloride](/img/structure/B14786877.png)
![1H-Imidazole, 2-[1,1'-biphenyl]-4-yl-5-phenyl-](/img/structure/B14786878.png)
![Methyl 3-[2-amino-3-[[1-[(4-nitrophenyl)methoxy]-1-oxohexan-2-yl]amino]-3-oxopropyl]indole-1-carboxylate;hydrochloride](/img/structure/B14786885.png)
![Methyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl)benzoate](/img/structure/B14786893.png)

